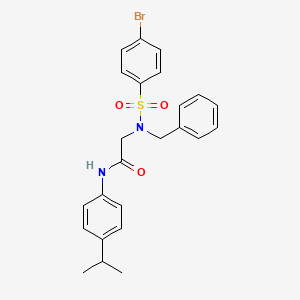![molecular formula C26H29ClN2O5 B11635396 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Su estructura incluye múltiples grupos funcionales, como un grupo clorofenilo, un grupo etoxi-metilbenzoilo, un grupo hidroxilo y un grupo morfolin-4-il etilo, lo que lo convierte en un compuesto versátil para reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona típicamente involucra la síntesis orgánica de varios pasos. Una ruta sintética común podría incluir:
Formación del núcleo de Pirrol-2-ona: Esto se puede lograr a través de una reacción de ciclización que involucre un precursor adecuado, como un cloruro de acilo sustituido y una amina.
Introducción del grupo clorofenilo: Este paso podría implicar una reacción de acilación de Friedel-Crafts utilizando cloruro de 4-clorobenzoilo.
Adición del grupo etoxi-metilbenzoilo: Esto se puede introducir a través de una reacción de sustitución nucleofílica.
Hidroxilación: El grupo hidroxilo se puede introducir a través de una reacción de oxidación selectiva.
Unión del grupo Morfolin-4-il etilo: Este paso podría implicar una reacción de sustitución nucleofílica utilizando morfolina y un agente alquilante adecuado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona: puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona o un ácido carboxílico.
Reducción: Los grupos carbonilo se pueden reducir a alcoholes.
Sustitución: El grupo clorofenilo puede sufrir una sustitución aromática nucleofílica.
Hidrólisis: El grupo éster se puede hidrolizar al ácido carboxílico y alcohol correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH).
Productos Principales
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de compuestos aromáticos sustituidos.
Hidrólisis: Formación de ácidos carboxílicos y alcoholes.
Aplicaciones Científicas De Investigación
5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona: tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Posible uso en el estudio de las interacciones enzimáticas debido a sus diversos grupos funcionales.
Medicina: Se investiga por sus posibles propiedades farmacológicas, como actividades antiinflamatorias o anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales o como precursor en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona depende de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, modulando su actividad. La presencia de múltiples grupos funcionales le permite participar en enlaces de hidrógeno, interacciones hidrofóbicas y otras interacciones moleculares, influyendo en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona: se puede comparar con compuestos similares como:
Derivados de 4-clorofenilo: Estos compuestos comparten el grupo clorofenilo pero difieren en otros sustituyentes.
Derivados de etoxi-metilbenzoilo: Compuestos con variaciones en el grupo benzoilo.
Compuestos que contienen morfolina: Moléculas que incluyen el anillo de morfolina pero difieren en otras partes de la estructura.
La singularidad de 5-(4-clorofenil)-4-(4-etoxi-3-metilbenzoil)-3-hidroxi-1-[2-(morfolin-4-il)etil]-2,5-dihidro-1H-pirrol-2-ona
Propiedades
Fórmula molecular |
C26H29ClN2O5 |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29ClN2O5/c1-3-34-21-9-6-19(16-17(21)2)24(30)22-23(18-4-7-20(27)8-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
Clave InChI |
AZRDTQFRYODSSH-ZNTNEXAZSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}butanamide](/img/structure/B11635360.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)

